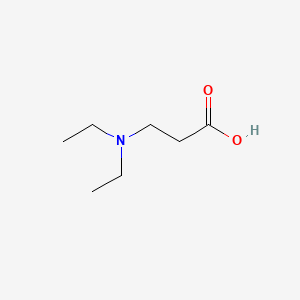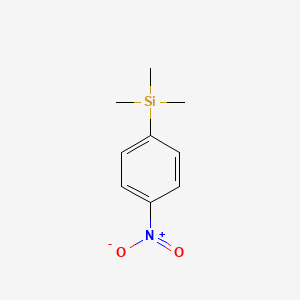
Silane, trimethyl(4-nitrophenyl)-
Descripción general
Descripción
Silane, trimethyl(4-nitrophenyl)-, also known as 4-nitrophenyltrimethylsilane, is a chemical compound used in organic synthesis. It is a colorless to light yellow liquid that is soluble in organic solvents. This compound is widely used in the synthesis of various organic molecules due to its unique reactivity.
Mecanismo De Acción
The mechanism of action of silane, trimethyl(Silane, trimethyl(4-nitrophenyl)-l)- involves the reaction of the trimethylsilyl group with various nucleophiles. This reaction proceeds through the formation of a siloxane intermediate, which then reacts with the nucleophile to give the final product. The unique reactivity of this compound makes it an excellent reagent for the synthesis of various organic molecules.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of silane, trimethyl(this compoundl)-. However, it is known that this compound is not used in drug formulations due to its reactivity and potential toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Silane, trimethyl(Silane, trimethyl(4-nitrophenyl)-l)- has several advantages for use in laboratory experiments. It is a highly reactive compound that can be used in a wide range of organic synthesis reactions. It is also readily available and relatively inexpensive. However, this compound is highly reactive and can be potentially hazardous if not handled properly. It is also not suitable for use in drug formulations due to its potential toxicity.
Direcciones Futuras
There are several future directions for the use of silane, trimethyl(Silane, trimethyl(4-nitrophenyl)-l)- in scientific research. One potential application is in the development of new materials, such as polymers and coatings. This compound could also be used in the synthesis of new bioactive compounds for use in pharmaceuticals. Additionally, further research could be conducted on the potential toxicity of this compound and its effects on human health and the environment.
In conclusion, silane, trimethyl(this compoundl)- is a highly reactive compound that is widely used in organic synthesis. It has several advantages for use in laboratory experiments, but also has potential hazards if not handled properly. Further research is needed to explore the potential applications of this compound in the development of new materials and bioactive compounds.
Aplicaciones Científicas De Investigación
Silane, trimethyl(Silane, trimethyl(4-nitrophenyl)-l)- has been extensively used in scientific research for the synthesis of various organic molecules. It is widely used in the synthesis of natural products, pharmaceuticals, and other bioactive compounds. This compound has also been used in the development of new materials, such as polymers and coatings.
Propiedades
IUPAC Name |
trimethyl-(4-nitrophenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2Si/c1-13(2,3)9-6-4-8(5-7-9)10(11)12/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGJSNAIGBFOTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196028 | |
| Record name | Silane, trimethyl(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4405-33-8 | |
| Record name | 1-Nitro-4-(trimethylsilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4405-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, trimethyl(4-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004405338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trimethyl(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


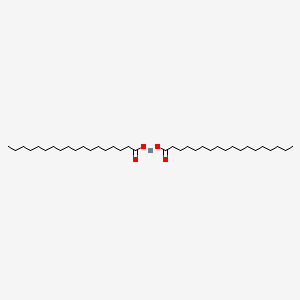
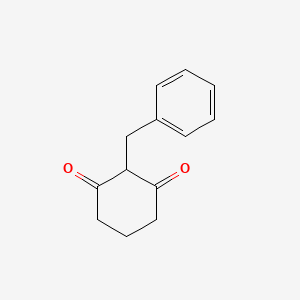
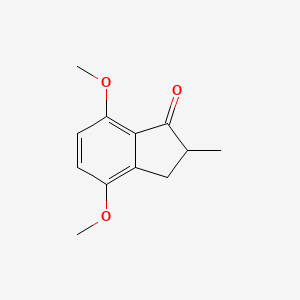
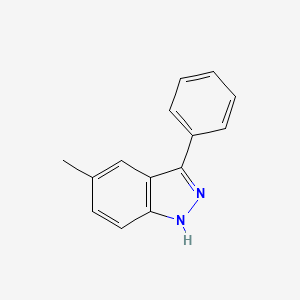

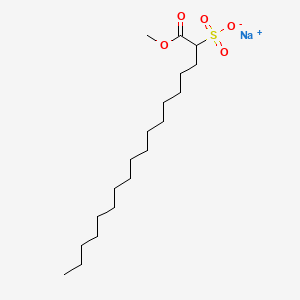
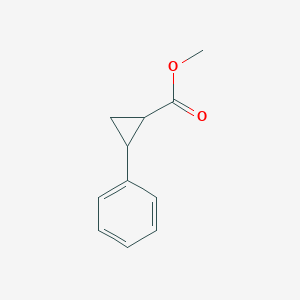


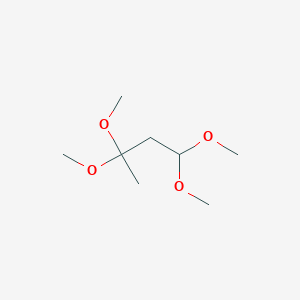

![4-Hydroxy-7-[[5-hydroxy-7-sulfo-6-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonic acid](/img/structure/B1607399.png)

